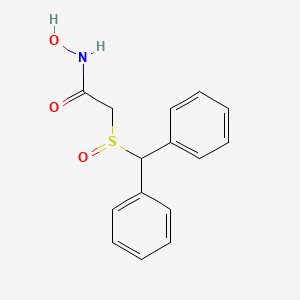
Adrafinil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adrafinil is a synthetic compound that was initially developed in France by Louis Lafon Laboratories in the 1970s. It is known for its wakefulness-promoting properties and is primarily used to combat excessive sleepiness and inattention, particularly in elderly patients. This compound is a prodrug, meaning it is metabolized in the body to produce an active compound, modafinil, which exerts similar pharmacological effects .
Preparation Methods
Adrafinil can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Preparation of Benzhydrol: Benzhydrol is prepared from benzophenone through a reduction reaction.
Formation of Diphenylmethylbromide: Benzhydrol is then converted to diphenylmethylbromide using hydrobromic acid.
Reaction with Thiourea: Diphenylmethylbromide reacts with thiourea to form the corresponding isothiouronium salt.
Formation of this compound: The isothiouronium salt is then reacted with chloroacetamide to produce this compound.
Chemical Reactions Analysis
Adrafinil undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form modafinil, its active metabolite.
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Substitution: this compound can undergo substitution reactions, particularly at the sulfinyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major product formed from the oxidation of this compound is modafinil .
Scientific Research Applications
Adrafinil has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of sulfinyl compounds.
Biology: It is used in research to understand the effects of wakefulness-promoting agents on the central nervous system.
Medicine: this compound has been studied for its potential to treat sleep disorders such as narcolepsy and to improve cognitive function in patients with attention deficit hyperactivity disorder (ADHD).
Industry: This compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
Adrafinil exerts its effects by being metabolized in the liver to produce modafinil. Modafinil then stimulates the release of orexin, a neuropeptide that promotes wakefulness, arousal, and vigilance. This action is achieved by activating orexin-producing neurons in the hypothalamus. Additionally, this compound and modafinil are believed to enhance the release of dopamine and norepinephrine, further contributing to their wakefulness-promoting effects .
Comparison with Similar Compounds
Adrafinil is often compared to modafinil, as both compounds share similar pharmacological effects. there are some key differences:
Modafinil: Modafinil is the active metabolite of this compound and has a more immediate onset of action. It is also more potent and requires smaller dosages to achieve the same effects.
Armodafinil: Armodafinil is another related compound that is an enantiopure form of modafinil, meaning it contains only one of the two enantiomers of modafinil. It is considered to be more potent than modafinil.
Fluorenol: Fluorenol is a structurally similar compound that also has wakefulness-promoting properties but is less commonly used
This compound is unique in that it is a prodrug, requiring metabolic conversion to modafinil to exert its effects. This results in a slower onset of action compared to modafinil but offers the advantage of being available as an over-the-counter supplement in some countries .
Properties
CAS No. |
827603-96-3 |
|---|---|
Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-[(S)-benzhydrylsulfinyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)/t20-/m0/s1 |
InChI Key |
CGNMLOKEMNBUAI-FQEVSTJZSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@@](=O)CC(=O)NO |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO |
Appearance |
Solid powder |
Key on ui other cas no. |
63547-13-7 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
adrafinil adrafinyl benzhydrylsulfinylacetohydroxamic acid CRL 40028 CRL-40028 Olmifon |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



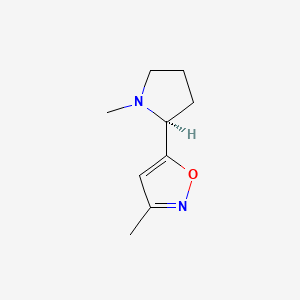
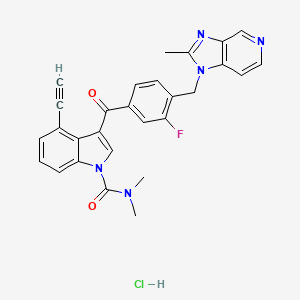
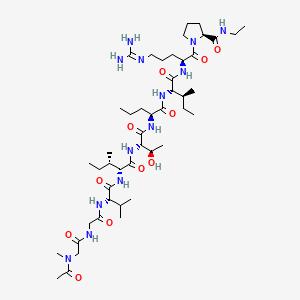
![(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1664308.png)
![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride](/img/structure/B1664310.png)


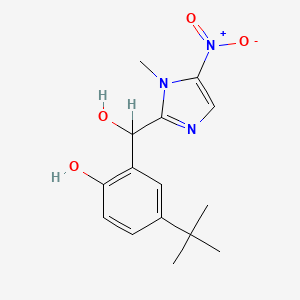
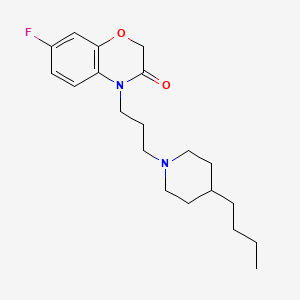
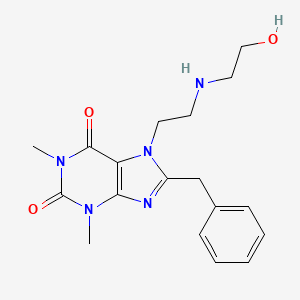
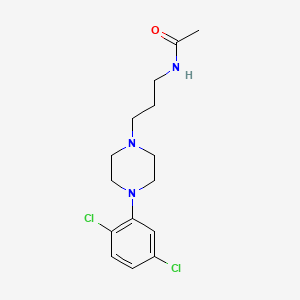
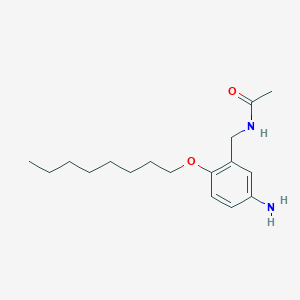
![N-[5-(4-aminophenoxy)pentyl]acetamide](/img/structure/B1664322.png)
